An In-depth Technical Guide to Methylamino-PEG2-acid
An In-depth Technical Guide to Methylamino-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG2-acid is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug delivery strategies. Its structure, featuring a secondary amine (methylamino) and a terminal carboxylic acid separated by a short, hydrophilic diethylene glycol (PEG2) spacer, offers researchers a versatile tool for covalently linking a wide array of molecules. The inclusion of the PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it particularly valuable in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing Methylamino-PEG2-acid in research and development.
Chemical and Physical Properties
Methylamino-PEG2-acid is a well-defined, monodisperse compound, ensuring reproducibility in conjugation reactions. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride | [3] |
| CAS Number | 1807503-87-2 | [3] |
| Chemical Formula | C8H18ClNO4 | [3] |
| Molecular Weight | 227.69 g/mol | [3] |
| Purity | Typically >98% | [2] |
| Appearance | Varies by supplier (e.g., solid) | |
| Solubility | Soluble in water, DMSO, and DMF | [2][4] |
| Storage | Recommended at -20°C for long-term storage. | [2][4] |
Applications in Bioconjugation and Drug Development
The bifunctional nature of Methylamino-PEG2-acid allows for its application in a variety of bioconjugation strategies.
PROTAC Synthesis
A primary application of Methylamino-PEG2-acid is in the synthesis of PROTACs.[5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker in a PROTAC, for which Methylamino-PEG2-acid is a candidate, is a critical component that dictates the spatial orientation of the target protein and the E3 ligase, influencing the efficiency of ternary complex formation and subsequent protein degradation.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, Methylamino-PEG2-acid can be used as a linker to attach cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to cancer cells, and upon internalization, the cytotoxic payload is released, leading to targeted cell death. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.
Peptide and Protein Modification
The carboxylic acid or the methylamino group can be used to conjugate Methylamino-PEG2-acid to peptides and proteins to enhance their solubility, stability, and circulation half-life.[9]
Experimental Protocols
The following are detailed methodologies for the use of Methylamino-PEG2-acid in common bioconjugation reactions.
Activation of the Carboxylic Acid Moiety using EDC/NHS Chemistry
The terminal carboxylic acid of Methylamino-PEG2-acid can be activated to form a more reactive N-hydroxysuccinimide (NHS) ester, which can then efficiently react with primary amines on a target molecule.
Materials:
-
Methylamino-PEG2-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[10]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Target molecule with a primary amine (e.g., protein, peptide)
Procedure:
-
Dissolve Methylamino-PEG2-acid: Prepare a stock solution of Methylamino-PEG2-acid in an appropriate organic solvent like DMSO or DMF, or directly in the Activation Buffer if solubility permits.
-
Activate the Carboxylic Acid:
-
In a reaction vessel, add Methylamino-PEG2-acid to the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Target Molecule:
-
Immediately add the activated Methylamino-PEG2-acid solution to the target molecule dissolved in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[10]
-
Purification: Remove excess linker and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.
Conjugation via the Methylamino Group
The methylamino group of Methylamino-PEG2-acid can be reacted with molecules containing a pre-activated carboxylic acid (e.g., an NHS ester) or with a carboxylic acid using carbodiimide (B86325) chemistry.
Materials:
-
Methylamino-PEG2-acid
-
Target molecule with an activated carboxylic acid (e.g., NHS ester) or a carboxylic acid
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
EDC and NHS (if starting with a carboxylic acid on the target molecule)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve Reagents: Dissolve Methylamino-PEG2-acid in the Coupling Buffer. Dissolve the target molecule in a compatible buffer.
-
Conjugation Reaction:
-
If the target molecule has an NHS ester: Add the dissolved target molecule to the Methylamino-PEG2-acid solution. A 1.5 to 5-fold molar excess of the NHS ester-containing molecule is typically used.
-
If the target molecule has a carboxylic acid: Activate the carboxylic acid on the target molecule first using EDC/NHS as described in section 4.1, then add the Methylamino-PEG2-acid.
-
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the Reaction: Add the Quenching Solution to stop the reaction.
-
Purification: Purify the conjugate as described previously.
Characterization of Conjugates
The success of the conjugation reaction can be assessed using various analytical techniques.
| Analytical Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of a protein after conjugation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the precise molecular weight of the conjugate and confirm the number of attached linkers. |
| HPLC (Size-Exclusion or Reverse-Phase) | To separate the conjugate from unreacted starting materials and to assess the purity of the final product. |
| NMR Spectroscopy | For detailed structural characterization of small molecule conjugates. |
| UV-Vis Spectroscopy | To quantify the concentration of the protein and, if the attached molecule has a chromophore, the degree of labeling. |
Visualizing Workflows and Pathways with Graphviz
PROTAC Synthesis and Mechanism of Action Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using Methylamino-PEG2-acid and its subsequent mechanism of action.
Caption: A generalized workflow for PROTAC synthesis and its mechanism of action.
Example Signaling Pathway: Targeting BTK with a PROTAC
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies. A PROTAC could be designed to target BTK for degradation. The following diagram illustrates this concept.
Caption: PROTAC-mediated degradation of BTK in the B-cell receptor signaling pathway.
Stability and Storage Considerations
Proper handling and storage of Methylamino-PEG2-acid are crucial for maintaining its reactivity. It is recommended to store the compound in a dry, dark environment at -20°C for long-term stability.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] When preparing solutions, it is advisable to use anhydrous solvents and to minimize exposure to moisture to prevent hydrolysis of the carboxylic acid and potential degradation.
Conclusion
Methylamino-PEG2-acid is a valuable and versatile tool for researchers in the fields of bioconjugation, drug delivery, and proteomics. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, enables the creation of complex and effective biomolecular conjugates. By understanding its chemical properties and employing the appropriate reaction conditions, scientists can leverage this linker to advance the development of novel therapeutics and research reagents.
References
- 1. chempep.com [chempep.com]
- 2. Methylamino-PEG2-acid HCl salt, 1807503-87-2 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Methylamino-PEG2-acid | PROTAC Linker | MCE [medchemexpress.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
